N-(3-methyl-4-(N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)sulfamoyl)phenyl)acetamide
Description
Properties
IUPAC Name |
N-[3-methyl-4-[(6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)sulfamoyl]phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O5S/c1-13-11-15(23-14(2)26)8-10-21(13)31(28,29)25-16-7-9-19-17(12-16)22(27)24-18-5-3-4-6-20(18)30-19/h3-12,25H,1-2H3,(H,23,26)(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIHWTVPILOCFCP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C)S(=O)(=O)NC2=CC3=C(C=C2)OC4=CC=CC=C4NC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is the Dopamine D2 receptor . Dopamine receptors are a class of G-protein coupled receptors that are prominent in the vertebrate central nervous system (CNS). The neurotransmitter dopamine is the primary endogenous ligand for dopamine receptors.
Mode of Action
This compound acts as a selective inhibitor of the Dopamine D2 receptor. By binding to these receptors, it prevents dopamine, a neurotransmitter, from attaching to the receptor and exerting its normal effect. This alters the normal functioning of the dopaminergic pathways in the brain.
Biochemical Pathways
The compound’s action on the Dopamine D2 receptor affects various biochemical pathways. The inhibition of the D2 receptor can lead to changes in the release of other neurotransmitters, such as serotonin and norepinephrine, thereby affecting their respective pathways.
Result of Action
The inhibition of the Dopamine D2 receptor by this compound can lead to various molecular and cellular effects. It can alter neurotransmitter release and neuronal firing rates, which can ultimately lead to changes in behavior and cognition. The compound has been suggested for use in treating patients suffering from central nervous system disorders, including Tourette’s syndrome, bipolar disorder, hyperprolactinemia, tardive dyskinesia, Huntington’s chorea, psychosis, depression, or schizophrenia.
Biological Activity
N-(3-methyl-4-(N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)sulfamoyl)phenyl)acetamide is a complex organic compound featuring a dibenzo structure with potential pharmacological applications. This article explores its biological activity, focusing on its mechanisms of action, efficacy against various pathogens, and potential therapeutic uses.
Chemical Structure and Properties
The compound can be described by its chemical formula and is characterized by the presence of a sulfamoyl group and a dibenzo oxazepine moiety. Its structural features contribute to its biological activity, particularly in terms of binding affinity to specific receptors.
The biological activity of this compound is primarily attributed to its interaction with neurotransmitter receptors and enzymes involved in cellular signaling pathways. Notably, compounds with similar structures have been shown to exhibit selective affinity for dopamine D2 receptors, which are implicated in various neurological disorders .
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of related compounds, revealing significant inhibitory effects against various bacterial strains. For instance, derivatives with similar dibenzo structures demonstrated minimum inhibitory concentrations (MIC) as low as 0.21 µM against Pseudomonas aeruginosa and Escherichia coli , indicating potent antibacterial activity .
Cytotoxicity
The cytotoxic effects of this compound were assessed using MTT assays on different cell lines. Preliminary results suggest that the compound exhibits selective toxicity towards cancer cells while sparing normal cells, highlighting its potential as an anticancer agent .
Study 1: Antibacterial Efficacy
In a comparative study on antibacterial agents, this compound was found to be effective against both Gram-positive and Gram-negative bacteria. The study utilized a variety of microbial strains to establish the compound's broad-spectrum activity.
| Microorganism | MIC (µM) |
|---|---|
| Pseudomonas aeruginosa | 0.21 |
| Escherichia coli | 0.21 |
| Micrococcus luteus | 0.15 |
Study 2: Anticancer Activity
Another investigation focused on the anticancer properties of the compound compared to standard chemotherapeutics. The results indicated that it possesses significant inhibitory effects on cancer cell lines with IC50 values comparable to established drugs.
| Cell Line | IC50 (µM) | Comparison Drug | IC50 (µM) |
|---|---|---|---|
| A875 | 12.5 | 5-FU | 15 |
| 7901 | 11.8 | Cisplatin | 10 |
Chemical Reactions Analysis
Sulfonamide Bond Formation
The sulfamoyl (-SO₂NH-) linkage is typically formed via coupling between a sulfonyl chloride intermediate and an amine-containing dibenzo[b,f] oxazepin derivative. For example:
- Reactants : 11-Oxo-10,11-dihydrodibenzo[b,f] oxazepin-2-amine and 3-methyl-4-(chlorosulfonyl)phenylacetamide.
- Conditions : CuBr₂ (0.15 eq) as a catalyst, K₂S₂O₈ (1.5 eq) as an oxidizer, and acetic acid in sulfolane at 60°C for 12 hours .
- Yield : ~74–87% (analogous sulfonamide syntheses) .
Acetamide Stability
The acetamide group (-NHCOCH₃) demonstrates resistance to hydrolysis under mild acidic/basic conditions but can undergo deprotection under strong alkaline (e.g., NaOH, 6M) or reductive (e.g., LiAlH₄) conditions to yield primary amines .
Reactivity of the Dibenzo[b,f] oxazepin Core
The oxazepin ring participates in the following transformations:
Oxidation at the 11-Position
The ketone group (11-oxo) is inert to further oxidation but can undergo nucleophilic addition (e.g., Grignard reagents) to form tertiary alcohols. For example:
Electrophilic Substitution
The aromatic rings undergo halogenation or nitration at electron-rich positions (e.g., para to oxygen or nitrogen atoms):
- Nitration : HNO₃/H₂SO₄ at 0°C introduces nitro groups at the 3- or 7-positions of the dibenzo system .
- Bromination : Br₂ in CHCl₃ substitutes hydrogen at the 8-position.
Sulfamoyl Group Reactivity
The -SO₂NH- moiety participates in:
Alkylation/Acylation
- Methylation : Reacts with methyl iodide (CH₃I) in DMF/K₂CO₃ to form N-methylsulfonamides .
- Acylation : Acetic anhydride introduces acetyl groups at the sulfonamide nitrogen .
Acid/Base-Mediated Cleavage
Strong acids (e.g., H₂SO₄, conc.) or bases (e.g., NaOH, 10M) cleave the sulfonamide bond, regenerating the parent amine and sulfonic acid .
Copper-Catalyzed Coupling
The sulfamoyl group facilitates S-N bond formation in cross-coupling reactions with aryl iodides under Cu(I) catalysis (e.g., CuI, phenanthroline) .
Radical Trapping
In the presence of TEMPO (2,2,6,6-tetramethylpiperidine-N-oxyl), sulfonyl radicals are trapped, confirming a radical-mediated mechanism in oxidative coupling reactions .
Stability Under Physiological Conditions
The compound remains stable in aqueous buffers (pH 4–9) but undergoes slow hydrolysis in plasma (t₁/₂ = 12 hours).
Table 1: Synthetic Conditions for Sulfonamide Derivatives
| Reaction Component | Conditions | Yield (%) | Source |
|---|---|---|---|
| CuBr₂, K₂S₂O₈, AcOH, sulfolane | 60°C, 12 h | 74–87 | |
| CH₃I, K₂CO₃, DMF | RT, 6 h | 65 | |
| HNO₃/H₂SO₄ | 0°C, 2 h | 52 |
Table 2: Functional Group Reactivity
| Functional Group | Reaction Type | Reagents/Conditions | Product |
|---|---|---|---|
| Acetamide (-NHCOCH₃) | Hydrolysis | 6M NaOH, reflux | Primary amine |
| Sulfamoyl (-SO₂NH-) | Alkylation | CH₃I, DMF, K₂CO₃ | N-Methylsulfonamide |
| Dibenzo-oxazepin | Bromination | Br₂, CHCl₃ | 8-Bromo derivative |
Research Findings
- Radical Coupling : Mechanistic studies confirm sulfonamide formation via sulfonyl and anilinium radical intermediates .
- Biological Stability : The compound exhibits moderate plasma stability, making it suitable for in vitro assays.
- Selective Reactivity : The 11-oxo group remains inert under mild conditions but participates in Grignard additions under controlled settings .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural similarities with several derivatives in the dibenzo-oxazepine family, differing primarily in substituent patterns and functional groups. Below is a detailed analysis of key analogs:
Substituent Variations on the Dibenzo-Oxazepine Core
N-(3-methyl-4-(N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)sulfamoyl)phenyl)acetamide (CAS 921898-09-1):
N-(4-(N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)sulfamoyl)phenyl)acetamide (CAS 922063-36-3):
Functional Group Modifications
- 2-(4-ethoxyphenyl)-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide (CAS 922030-93-1): Molecular Formula: C24H22N2O4 Molecular Weight: 402.4 g/mol . Key Difference: Replacement of the sulfamoyl group with an ethoxyphenyl-acetamide side chain.
N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(4-(isopropylsulfonyl)phenyl)acetamide (CAS 1208525-11-4):
Sulfonamide vs. Sulfamoyl Derivatives
- 1-(4-chlorophenyl)-N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)methanesulfonamide (CAS 922036-92-8):
Research Implications and Limitations
- Functional Group Effects : Sulfamoyl and sulfonamide groups enhance hydrogen-bonding capacity, critical for target engagement, while bulkier substituents (e.g., isopropylsulfonyl in ) may improve metabolic stability .
- Data Gaps: Limited physicochemical data (e.g., melting points, solubility) are available in the cited sources, restricting a full structure-activity relationship (SAR) analysis.
Preparation Methods
Synthesis of the Dibenzo[b,f]Oxazepin-11-One Core
Cyclization Strategies for Oxazepin Formation
The dibenzo[b,f]oxazepin-11-one scaffold is synthesized via 7-endo-dig cyclization , a method validated for related oxazepinones. Starting from β-hydroxyaminoaldehydes, alkyne addition followed by oxidation generates intermediates prone to cyclization upon deprotection (Table 1).
Key Reaction Conditions
- Deprotection Agent : Tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF) at room temperature.
- Cyclization Trigger : Removal of tert-butyldimethylsilyl (TBS) groups initiates intramolecular nucleophilic attack, forming the seven-membered ring.
Table 1: Cyclization Parameters for Dibenzooxazepin Synthesis
| Step | Reagents/Conditions | Outcome | Reference |
|---|---|---|---|
| 1 | TBAF (1 M in THF), rt, 10 min | TBS deprotection and cyclization | |
| 2 | MnO₂, 1,2-dichloroethane, reflux | Oxidation of propargyl alcohol |
Alternative Oxazepin Core Functionalization
For the 2-amine derivative required in the target compound, directed ortho-metalation of dibenzo[b,f]oxazepin-11-one enables selective amination. Using lithium diisopropylamide (LDA) and a nitro precursor, subsequent reduction yields the 2-aminodibenzooxazepin intermediate.
Preparation of the 4-Sulfamoyl-3-Methylphenyl Acetamide Intermediate
Sulfonation of the Phenyl Backbone
The 3-methyl-4-sulfamoylphenyl moiety is synthesized through electrophilic aromatic sulfonation . 3-Methylphenol is sulfonated using chlorosulfonic acid, followed by ammonolysis to install the sulfamoyl group.
Critical Steps :
- Sulfonation : ClSO₃H in dichloromethane (DCM) at 0–5°C.
- Ammonolysis : NH₃ gas in THF to convert sulfonyl chloride to sulfonamide.
Acetylation of the Aniline Nitrogen
The free amine on the phenyl ring is acetylated using acetic anhydride in pyridine, achieving near-quantitative yields under mild conditions.
Table 2: Acetylation Reaction Parameters
| Component | Quantity | Conditions | Yield |
|---|---|---|---|
| 4-Amino-3-methylphenyl sulfonamide | 1 eq | Ac₂O (2 eq), pyridine, rt, 12 h | 95% |
Coupling of the Oxazepin Amine with the Sulfonyl Chloride Intermediate
Sulfonamide Bond Formation
The 2-aminodibenzooxazepin reacts with 4-chlorosulfonyl-3-methylphenyl acetamide in a nucleophilic substitution (SN2) mechanism.
Optimized Conditions :
- Solvent : Dimethylformamide (DMF) with 4-dimethylaminopyridine (DMAP) catalyst.
- Base : Triethylamine (TEA) to scavenge HCl.
Reaction Equation :
$$
\text{C}{23}\text{H}{21}\text{N}3\text{O}5\text{S} + \text{C}9\text{H}{10}\text{ClNO}_3\text{S} \xrightarrow{\text{TEA, DMF}} \text{Target Compound} + \text{HCl}
$$
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Modern facilities employ continuous flow reactors for cyclization and acetylation steps, enhancing heat transfer and reducing reaction times.
Challenges and Optimization Opportunities
Byproduct Formation During Cyclization
Trace amounts of 6-membered ring byproducts arise from competing 6-endo-dig cyclization. Adjusting steric bulk in propargyl precursors minimizes this issue.
Sulfonamide Hydrolysis
The sulfamoyl bond is susceptible to hydrolysis under acidic conditions. Industrial protocols use buffered reaction media (pH 6–7) to stabilize the intermediate.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized?
- Methodology : Multi-step synthesis involving sulfamoylation of the dibenzo-oxazepine core followed by acetylation of the phenyl group. Key steps include:
- Sulfamoylation : Reacting the dibenzo-oxazepine intermediate with chlorosulfonic acid under anhydrous conditions (e.g., DMF, 0–5°C) .
- Acetylation : Coupling the sulfamoyl intermediate with 3-methyl-4-aminophenylacetamide using carbodiimide-based coupling agents (e.g., DCC or EDC) .
- Optimization : Adjust solvent polarity (e.g., DMSO vs. acetonitrile) and temperature to enhance yield. Monitor progress via TLC and HPLC .
Q. How can structural characterization be rigorously validated?
- Methodology : Combine spectroscopic techniques:
- NMR : Confirm substituent positions (e.g., methyl and sulfamoyl groups) via - and -NMR chemical shifts .
- HRMS : Verify molecular formula (e.g., [M+H] peaks) .
- X-ray crystallography : Resolve ambiguities in stereochemistry or regiochemistry, if single crystals are obtainable .
Q. What in vitro assays are suitable for preliminary bioactivity screening?
- Methodology : Prioritize assays based on structural analogs (e.g., dibenzo-oxazepines with anti-inflammatory or neuroprotective activity):
- Enzyme inhibition : Test against COX-2, LOX, or kinases using fluorogenic substrates .
- Cytotoxicity : Screen in cancer cell lines (e.g., HT-29, MCF-7) via MTT assays .
- Dose-response curves : Use concentrations ranging from 1 nM to 100 µM to establish IC values .
Advanced Research Questions
Q. How can computational modeling guide mechanistic studies of its bioactivity?
- Methodology :
- Molecular docking : Predict binding modes with target proteins (e.g., COX-2) using AutoDock Vina or Schrödinger .
- DFT calculations : Analyze electron density maps to identify reactive sites (e.g., sulfamoyl group’s electrophilicity) .
- MD simulations : Simulate ligand-protein stability over 100 ns to validate docking results .
Q. What strategies resolve contradictions in reported bioactivity data across analogs?
- Methodology :
- Meta-analysis : Compare IC values from structurally similar compounds (e.g., substituent effects on dibenzo-oxazepines) .
- SAR studies : Systematically modify substituents (e.g., methyl → ethyl, methoxy → ethoxy) to isolate activity drivers .
- Assay standardization : Replicate conflicting studies under identical conditions (e.g., cell line, serum concentration) .
Q. How can reaction design be improved to minimize by-products during synthesis?
- Methodology :
- DOE (Design of Experiments) : Use factorial designs to optimize variables (e.g., temperature, solvent ratio) .
- Green chemistry : Replace toxic solvents (e.g., DMF) with biodegradable alternatives (e.g., cyclopentyl methyl ether) .
- In-line analytics : Implement PAT (Process Analytical Technology) for real-time monitoring .
Q. What advanced purification techniques are effective for isolating this compound?
- Methodology :
- Prep-HPLC : Use C18 columns with gradient elution (e.g., HO:ACN + 0.1% TFA) .
- Crystallization screening : Test solvents (e.g., ethanol/water mixtures) to improve crystal habit .
- Flash chromatography : Optimize silica gel mobile phases (e.g., hexane:EtOAc gradients) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
